molecular formula C20H24N4O3S B3200856 N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide CAS No. 1019095-95-4

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide

Numéro de catalogue: B3200856
Numéro CAS: 1019095-95-4
Poids moléculaire: 400.5 g/mol
Clé InChI: NPCWYOUSWZVAJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a thiazole ring substituted with a 3,4-dimethoxyphenyl group at the 4-position and a pyrazole ring at the 2-position. The pyrazole moiety is further modified with a methyl group at the 3-position and a pentanamide chain at the 5-position. Its structural complexity underscores the importance of synthetic methodologies, such as those described for analogous compounds involving condensation reactions and heterocyclic ring formation .

Propriétés

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-5-6-7-19(25)22-18-10-13(2)23-24(18)20-21-15(12-28-20)14-8-9-16(26-3)17(11-14)27-4/h8-12H,5-7H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCWYOUSWZVAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by the introduction of the 3,4-dimethoxyphenyl group. The pyrazole ring is then synthesized and attached to the thiazole ring. Finally, the pentanamide chain is introduced to complete the synthesis. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Analyse Des Réactions Chimiques

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide can undergo various chemical reactions, including:

Applications De Recherche Scientifique

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional similarities/differences between the target compound and related molecules:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Reported Activity/Findings
Target Compound Thiazole-Pyrazole 3,4-dimethoxyphenyl, pentanamide ~400 (estimated) Hypothesized kinase inhibition (structural analogy)
2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropteridin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide Pteridin-Thiazole-Pyrazole 4-methoxybenzyl, acetamide Not reported CDK5/p25 inhibition (explicit activity)
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide Pyrazole 4-aminophenyl, acetamide 230.27 Unspecified (structural analog)
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole-Pyrazole Phenyl, methylamino, acetamide Not reported Synthetic intermediate; no explicit activity

Key Observations:

Thiazole-Pyrazole Core : The target compound shares this core with several analogues (e.g., compounds in ), which are often associated with kinase inhibition or enzyme modulation. For instance, the pteridin-thiazole-pyrazole hybrid in exhibits CDK5/p25 inhibitory activity, suggesting that the thiazole-pyrazole scaffold may contribute to binding kinase active sites .

Synthetic Pathways : The synthesis of analogous compounds (e.g., ) involves condensation reactions (e.g., phenyl hydrazine with ketones) and heterocyclic ring formation. The target compound’s pentanamide chain likely requires additional acylation steps, which could influence synthetic yield and scalability .

Pharmacological Considerations:

  • Kinase Inhibition Potential: The structural resemblance to CDK5/p25 inhibitors (e.g., ) suggests the target compound may share similar mechanisms. However, the absence of methoxy groups in ’s active compound implies that substituent positioning and electronic effects are critical for activity.
  • Bioavailability : The higher molecular weight (~400 g/mol) and lipophilic substituents of the target compound may challenge solubility, necessitating formulation optimization compared to lighter analogues (e.g., 230.27 g/mol in ).

Computational Insights:

For example, topology analysis of the thiazole-pyrazole core might reveal electron-deficient regions favorable for π-π stacking with kinase residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.